N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide
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Overview
Description
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a cyanoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Cyanoacetamide Group: This step often involves the reaction of a cyanoacetamide derivative with the quinoxaline-piperidine intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A related compound with a piperidine ring and benzyl group.
N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide: Another compound featuring a piperidine ring and benzyl group, but with different functional groups.
Uniqueness
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
383371-03-7 |
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Molecular Formula |
C30H29N5O |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C30H29N5O/c31-20-25(30(36)32-21-24-11-5-2-6-12-24)28-29(34-27-14-8-7-13-26(27)33-28)35-17-15-23(16-18-35)19-22-9-3-1-4-10-22/h1-14,23,25H,15-19,21H2,(H,32,36) |
InChI Key |
XMYRQYQPQYUKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3C(C#N)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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